2-[(2,2,2-Trifluoroethyl)amino]acetonitrile
Description
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2/c5-4(6,7)3-9-2-1-8/h9H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWDLHURJMOZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves reacting 2,2,2-trifluoroethylamine with a suitable cyanomethyl precursor under controlled conditions, typically in the presence of a base and a suitable solvent. The key steps include:
- Activation of the cyanomethyl compound (such as chloromethyl or bromomethyl derivatives).
- Nucleophilic substitution by trifluoroethylamine.
Reaction Scheme
CF3CH2NH2 + ClCH2CN → CF3CH2NCH2CN + HCl
Reaction Conditions
- Base: Potassium carbonate or sodium hydride to deprotonate trifluoroethylamine, increasing nucleophilicity.
- Solvent: Acetone, acetonitrile, or DMF to facilitate nucleophilic substitution.
- Temperature: Typically reflux conditions (~80-120°C).
- Time: Several hours to ensure complete conversion.
Advantages
- High yields reported.
- Mild reaction conditions.
- Minimal by-products.
Preparation via Coupling Reactions Using Intermediates
Method Based on Patent EP2621894B1
This method involves a multi-step process:
Step A: Formation of an intermediate (e.g., phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate) by coupling a suitable amine with a carbamate derivative, using a coupling reagent (e.g., carbodiimide or similar).
Step B: Hydrogenolysis of the intermediate over a catalyst (e.g., palladium on carbon) to yield the target amine.
Step C: Reaction of the amine with a cyanide source (e.g., acetonitrile or cyanogen derivatives) under basic conditions to form the nitrile.
Reaction Scheme
Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate
+ Hydrogen (H2)
→ Deprotected amine intermediate
+ Reaction with acetonitrile → 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile
Notes
- The process utilizes protecting groups and subsequent deprotection steps.
- Catalytic hydrogenation ensures selective reduction.
- Cyanide sources are introduced in the final step to form the nitrile.
Synthesis via Direct Reaction of Trifluoroethylamine with Cyanomethyl Chlorides
Method Details
- React 2,2,2-trifluoroethylamine with cyanomethyl chloride or cyanomethyl bromide .
- Use a base such as potassium carbonate or sodium hydride.
- Conduct the reaction in polar aprotic solvents like acetonitrile or DMF.
Reaction Conditions
- Temperature: Reflux (~80°C).
- Duration: 4-8 hours.
- Yield: Generally high, with minimal side reactions.
Reaction Scheme
CF3CH2NH2 + ClCH2CN → CF3CH2NCH2CN + HCl
Advantages
- Straightforward and scalable.
- Suitable for large-scale synthesis.
Summary of Data and Reaction Parameters
| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Trifluoroethylamine + Cyanomethyl chloride | Base (K2CO3, NaH) | Acetonitrile, DMF | Reflux, 80-120°C | High | Widely used, efficient |
| Coupling and hydrogenation | Carbamate intermediates + Cyanide | Coupling reagent, H2 | Various | Controlled, catalytic hydrogenation | Moderate to high | Multi-step, requires protection/deprotection |
| Direct reaction | Trifluoroethylamine + Cyanomethyl halide | Base | Acetonitrile | Reflux | High | Simplest route |
Chemical Reactions Analysis
Amino Group (-NH-)
-
Nucleophilic acyl substitution : Reacts with activated carboxylic acids (e.g., using HATU/DIPEA) to form amides .
-
Schiff base formation : Condenses with aldehydes/ketones under mild conditions, though specific examples require further experimental validation .
Nitrile Group (-C≡N)
-
Hydrolysis : Converts to primary amides (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide) via acid- or base-catalyzed reactions .
-
Reduction : Hydrogenation over palladium catalysts yields primary amines, though competing side reactions may occur due to the trifluoroethyl group’s steric effects .
Trifluoroethyl Group (-CF₃)
-
Electrophilic resistance : The -CF₃ group stabilizes adjacent reactive sites against electrophilic attack, directing reactivity toward the amino and nitrile groups .
-
Lipophilicity enhancement : Increases membrane permeability in biological systems, though this property is secondary to its electronic effects in synthetic applications.
Key Reaction Pathways
Coupling Reactions
The amino group participates in carbodiimide-mediated couplings (e.g., HATU), forming reactive O-acylisourea intermediates that react with carboxylic acids to generate amides .
Hydrogenation
Catalytic hydrogenation selectively reduces nitriles to amines while preserving the trifluoroethyl group, though over-reduction to primary alcohols is mitigated by controlled H₂ pressure .
Scientific Research Applications
2-[(2,2,2-Trifluoroethyl)amino]acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting properties such as solubility and lipophilicity. These properties influence the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems .
Comparison with Similar Compounds
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (CAS 1193388-12-3)
- Molecular Formula: C₁₁H₁₀F₃NO₂
- Molecular Weight : 245.2 g/mol
- Key Features :
- Aromatic phenyl ring substituted with methoxy and trifluoroethoxy groups.
- Nitrile group positioned para to the trifluoroethoxy moiety.
- Comparison: The aromatic structure increases lipophilicity compared to the aliphatic backbone of the target compound. The trifluoroethoxy group (-OCH₂CF₃) may enhance metabolic stability in biological systems compared to the amino-linked trifluoroethyl group .
2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile (CAS 1179604-29-5)
- Molecular Formula: C₁₀H₉F₂NO
- Molecular Weight : 197.18 g/mol
- Key Features :
- Difluoroethoxy (-OCH₂CF₂H) substituent on a phenyl ring.
- Comparison: Reduced fluorine content (two vs. Lower molecular weight may improve solubility in polar solvents compared to the trifluoroethylamino derivative .
2-(2,3-Dichlorophenyl)-2-guanidinyliminoacetonitrile (BP 5202, CAS 84689-20-3)
- Molecular Formula : C₉H₇Cl₂N₅
- Key Features: Dichlorophenyl group and guanidinylimino substituent.
- Comparison: The guanidinyl group introduces strong basicity, contrasting with the weakly basic primary amine in the target compound.
2-(Methyleneamino)acetonitrile (CAS 109-82-0)
- Molecular Formula : C₃H₄N₂
- Molecular Weight : 68.08 g/mol
- Key Features: Simple structure with a methyleneamino (-NHCH₂-) linkage.
- Comparison :
Trifluoroacetonitrile (CAS 353-85-5)
- Molecular Formula : C₂F₃N
- Molecular Weight : 95.02 g/mol
- Key Features :
- Fully fluorinated nitrile (CF₃CN).
- Comparison: Absence of an amino group leads to distinct reactivity, such as susceptibility to hydrolysis. High electronegativity makes it a potent electrophile, useful in fluorination reactions but hazardous to handle (toxic gas) .
Biological Activity
2-[(2,2,2-Trifluoroethyl)amino]acetonitrile, also known as 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, is a compound that has garnered attention for its potential biological activities. The presence of the trifluoroethyl group is believed to enhance the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound through a review of existing literature and research findings.
- Molecular Formula : C4H8ClF3N2
- Molecular Weight : Approximately 192.57 g/mol
- IUPAC Name : 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
The trifluoroethyl group contributes to the compound's unique chemical properties and potential interactions with biological systems.
Biological Activity Overview
Research indicates that 2-[(2,2,2-trifluoroethyl)amino]acetonitrile exhibits various biological activities. Notably, its structural similarity to other amino-acetonitrile derivatives suggests potential applications in medicinal chemistry.
1. Anthelmintic Activity
A study highlighted the discovery of amino-acetonitrile derivatives that exhibit significant anthelmintic activity against nematodes such as Haemonchus contortus and Trichostrongylus colubriformis. These compounds also showed effectiveness against resistant strains of nematodes, indicating their potential as new therapeutic agents in veterinary medicine .
2. Interaction with Biological Membranes
Preliminary data suggest that 2-[(2,2,2-trifluoroethyl)amino]acetonitrile interacts with biological membranes due to its lipophilic nature. This interaction may facilitate its entry into cells and influence its pharmacological effects.
The exact mechanism of action for 2-[(2,2,2-trifluoroethyl)amino]acetonitrile remains to be fully elucidated. However, its structural characteristics imply possible interactions with cellular targets or enzymes involved in drug metabolism. Further investigations are necessary to clarify these interactions and their implications for drug development.
Case Study: Antitumor Activity
A related compound with a similar trifluoroethyl substitution was evaluated for its antitumor properties in cancer cell lines. The study found that this compound exhibited significant cytotoxic effects comparable to established microtubule-stabilizing agents like paclitaxel. Notably, it demonstrated activity against P-glycoprotein-expressing cancer cell lines, suggesting it may evade common drug resistance mechanisms .
Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-N-(trifluoromethyl)acetamide | C4H8F3N | Similar trifluoromethyl group; different substitution pattern |
| 3-Amino-N-(trifluoroethyl)propanamide | C5H10F3N | Longer carbon chain; potential for different reactivity |
| N-(Trifluoromethyl)acetamide | C3H4F3N | Lacks amino group; simpler structure |
This table illustrates how 2-[(2,2,2-trifluoroethyl)amino]acetonitrile compares to structurally similar compounds.
Q & A
Q. What are the optimal solvent systems and reaction conditions for synthesizing 2-[(2,2,2-Trifluoroethyl)amino]acetonitrile?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-chloroacetonitrile and 2,2,2-trifluoroethylamine. Key parameters include:
- Solvent: Anhydrous acetonitrile (MeCN) is preferred due to its polarity and ability to stabilize intermediates via coordination .
- Catalyst: Anhydrous potassium carbonate (K₂CO₃) facilitates deprotonation of the amine, accelerating the reaction .
- Temperature: Reflux conditions (~82°C for MeCN) ensure sufficient activation energy for substitution .
- Workup: Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for purification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). The trifluoroethyl group’s ¹³C signal appears at ~125 ppm (q, J = 280 Hz) .
- X-ray Crystallography: Resolves bond angles and stereochemistry. For example, C-N bond lengths in similar acetonitrile derivatives average 1.34 Å .
- IR Spectroscopy: Confirm nitrile (C≡N) stretch at ~2240 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .
Q. What solubility properties should guide solvent selection for kinetic studies?
Answer: The compound’s solubility is polarity-dependent:
- High solubility: Polar aprotic solvents (DMF, DMSO, MeCN) due to nitrile and amine groups .
- Low solubility: Aliphatic hydrocarbons (hexane, cyclohexane).
- Protic solvents (e.g., ethanol): Risk of side reactions (e.g., hydrolysis of nitrile to amide) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported NMR spectral data across studies?
Methodological Answer: Discrepancies often arise from solvent effects, pH, or impurities. Mitigation strategies:
- Standardize conditions: Use identical deuterated solvents and concentrations.
- Paramagnetic additives: Add Cr(acac)₃ to reduce relaxation times and sharpen peaks .
- Cross-validate with X-ray data: Compare experimental bond lengths/angles to crystallographic data .
- Dynamic NMR (DNMR): Resolve rotational barriers in the trifluoroethyl group, which may cause splitting .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT Calculations: Use B3LYP/6-311+G(d,p) to model transition states for nitrile hydrolysis or amine alkylation.
- Molecular Electrostatic Potential (MEP): Identify electrophilic regions (e.g., nitrile carbon) prone to nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvation effects in MeCN vs. water to predict hydrolysis rates .
Q. How does the trifluoroethyl group influence stability under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions (pH < 3): The amine group protonates, increasing nitrile susceptibility to hydrolysis. Monitor via pH-controlled IR (disappearance of C≡N stretch) .
- Basic Conditions (pH > 10): Base-induced dehydrohalogenation may occur if halogenated impurities are present. Use LC-MS to track degradation products .
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, linked to C-F bond cleavage .
Data Contradiction Analysis
Q. Conflicting reports on reaction yields: How to identify the root cause?
Methodological Answer: Yield variability (e.g., 40–75%) may stem from:
- Purity of 2,2,2-trifluoroethylamine: Impurities like hydrazine derivatives (e.g., 2,2,2-trifluoroethylhydrazine) compete in substitution reactions. Analyze starting material via GC-MS .
- Moisture content: Anhydrous conditions are critical; even trace H₂O hydrolyzes nitrile to amide. Use Karl Fischer titration to verify solvent dryness .
- Catalyst loading: Excess K₂CO₃ may precipitate intermediates, reducing yield. Optimize via DoE (Design of Experiments) .
Q. Why do X-ray and computational bond lengths differ for the C-N moiety?
Answer:
- Crystallographic vs. Gas-Phase Data: X-ray captures solid-state packing effects (e.g., hydrogen bonding), while DFT models isolated molecules. For example, C-N bonds in crystals are shortened by 0.02–0.05 Å due to intermolecular interactions .
- Basis Set Limitations: Smaller basis sets (e.g., 6-31G) underestimate electron delocalization. Use larger sets (e.g., cc-pVTZ) for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
